molecular formula C29H24F2N4O6 B4863322 N-[4-[2,6-bis(4-acetamidophenoxy)-3,5-difluoropyridin-4-yl]oxyphenyl]acetamide

N-[4-[2,6-bis(4-acetamidophenoxy)-3,5-difluoropyridin-4-yl]oxyphenyl]acetamide

Cat. No.: B4863322
M. Wt: 562.5 g/mol
InChI Key: AVEWQGHIBZIVEZ-UHFFFAOYSA-N
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Description

N-[4-[2,6-bis(4-acetamidophenoxy)-3,5-difluoropyridin-4-yl]oxyphenyl]acetamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2,6-bis(4-acetamidophenoxy)-3,5-difluoropyridin-4-yl]oxyphenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the pyridine core: This step involves the synthesis of the 2,6-difluoropyridine core, which can be achieved through various methods, including halogenation and nucleophilic substitution reactions.

    Attachment of acetamidophenoxy groups: The next step involves the introduction of the acetamidophenoxy groups onto the pyridine core. This can be done through nucleophilic aromatic substitution reactions, where the acetamidophenoxy groups are introduced using appropriate reagents and conditions.

    Final coupling: The final step involves the coupling of the substituted pyridine core with the phenylacetamide moiety. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2,6-bis(4-acetamidophenoxy)-3,5-difluoropyridin-4-yl]oxyphenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced with other groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.

Scientific Research Applications

N-[4-[2,6-bis(4-acetamidophenoxy)-3,5-difluoropyridin-4-yl]oxyphenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-[2,6-bis(4-acetamidophenoxy)-3,5-difluoropyridin-4-yl]oxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to N-[4-[2,6-bis(4-acetamidophenoxy)-3,5-difluoropyridin-4-yl]oxyphenyl]acetamide include:

    N-(4-(4-aminophenoxy)phenyl)acetamide: This compound has a similar structure but lacks the difluoropyridine core.

    N-(4-(4-hydroxyphenoxy)phenyl)acetamide: This compound has a hydroxyl group instead of an acetamido group.

    N-(4-(4-methoxyphenoxy)phenyl)acetamide: This compound has a methoxy group instead of an acetamido group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties. The presence of the difluoropyridine core and multiple acetamidophenoxy groups makes it distinct from other similar compounds and may contribute to its specific interactions with molecular targets and pathways.

Properties

IUPAC Name

N-[4-[2,6-bis(4-acetamidophenoxy)-3,5-difluoropyridin-4-yl]oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24F2N4O6/c1-16(36)32-19-4-10-22(11-5-19)39-27-25(30)28(40-23-12-6-20(7-13-23)33-17(2)37)35-29(26(27)31)41-24-14-8-21(9-15-24)34-18(3)38/h4-15H,1-3H3,(H,32,36)(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEWQGHIBZIVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C(=NC(=C2F)OC3=CC=C(C=C3)NC(=O)C)OC4=CC=C(C=C4)NC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24F2N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-[2,6-bis(4-acetamidophenoxy)-3,5-difluoropyridin-4-yl]oxyphenyl]acetamide
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N-[4-[2,6-bis(4-acetamidophenoxy)-3,5-difluoropyridin-4-yl]oxyphenyl]acetamide
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N-[4-[2,6-bis(4-acetamidophenoxy)-3,5-difluoropyridin-4-yl]oxyphenyl]acetamide

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